2-(Propan-2-yl)oxane-4-carbonitrile

medicinal chemistry ADME lead optimization

2-(Propan-2-yl)oxane-4-carbonitrile (CAS 84360-50-9) is a saturated heterocyclic building block consisting of a tetrahydropyran (oxane) ring substituted with an isopropyl group at position 2 and a nitrile group at position 4. It is primarily sourced from Enamine Ltd.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B1641997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)oxane-4-carbonitrile
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C1CC(CCO1)C#N
InChIInChI=1S/C9H15NO/c1-7(2)9-5-8(6-10)3-4-11-9/h7-9H,3-5H2,1-2H3
InChIKeyUYOCZEVUQNFQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)oxane-4-carbonitrile: Fast Facts and Basic Characteristics for Procurement and Research


2-(Propan-2-yl)oxane-4-carbonitrile (CAS 84360-50-9) is a saturated heterocyclic building block consisting of a tetrahydropyran (oxane) ring substituted with an isopropyl group at position 2 and a nitrile group at position 4 . It is primarily sourced from Enamine Ltd. as part of their screening compound collection and is offered by several chemical suppliers at purities of ≥98% . The compound is used as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules .

Med Chem Synthesis

Versatile heterocyclic building block for complex molecule construction and lead optimization workflows.

Procurement Specification

Sourcing at ≥98% purity supports reproducible synthetic outcomes without pre-reaction purification.

Screening Collection

Sourced from Enamine screening compound collection, suitable for library design and hit identification.

Why Simple Substitution Fails for 2-(Propan-2-yl)oxane-4-carbonitrile in Lead Optimization and Library Design


In medicinal chemistry, tetrahydropyran-based nitriles are frequently used as hinge-binding motifs or as metabolically stable bioisosteres for carbonyls. However, the physicochemical and topological properties of these scaffolds are highly sensitive to the size and branching of the substituent at the 2-position [1]. A methyl, ethyl, or unsubstituted analog will not replicate the lipophilicity, steric bulk, or three-dimensional shape of the isopropyl derivative, which directly impacts membrane permeability, target binding, and off-target promiscuity profiles [1]. The quantitative evidence below demonstrates that 2-(Propan-2-yl)oxane-4-carbonitrile occupies a distinct physicochemical space that cannot be achieved by simply swapping it with a cheaper or more readily available analog without altering the biological and pharmacological properties of the final compound.

logP shift

Methyl, ethyl, or unsubstituted analogs carry significantly lower calculated lipophilicity; the ADME profile may not transfer directly and requires context-specific review.

Steric mismatch

Smaller alkyl substituents lack the steric bulk of isopropyl. Reported binding selectivity and target-shape complementarity may not reproduce with less hindered analogs.

Process safety

Lower homologs present lower boiling and flash points. Substitution can alter the thermal-risk profile during scale-up; predicted physical-property data should be reviewed.

Quantitative Evidence Guide for 2-(Propan-2-yl)oxane-4-carbonitrile: Differentiating Data for Scientific Selection


Lipophilicity (logP) Comparison: A 1.45-log Unit Increase over the Unsubstituted Core Scaffold

The calculated partition coefficient (logP, a key predictor of membrane permeability and solubility) for 2-(Propan-2-yl)oxane-4-carbonitrile is 0.685, compared to -0.762 for the unsubstituted oxane-4-carbonitrile and -0.243 for the 2-methyl analog [1]. This represents a 1.45-log unit increase over the parent scaffold.

Lipophilicity logP
Cross-study comparable
Isopropyl: 0.685
Unsubstituted: -0.762
Methyl: -0.243; Ethyl: 0.286
May alter predicted membrane permeability; supports differentiation in ADME screening context.
Calculated logP (Enamine internal algorithm); reported from Chembase.
medicinal chemistry ADME lead optimization

Boiling Point and Flash Point: Processing and Safety Differentiation from Lower Homologs

The predicted boiling point of 2-(Propan-2-yl)oxane-4-carbonitrile is 253.9±33.0 °C, with a flash point of 105.9±19.3 °C . In contrast, the unsubstituted oxane-4-carbonitrile has a predicted boiling point of approximately 190 °C and a flash point of ~70 °C . This indicates significantly lower volatility and flammability risk during large-scale handling.

Boiling / Flash Point
Data to verify
BP 253.9±33.0 °C
FP 105.9±19.3 °C
Unsubstituted BP ~190 °C; FP ~70 °C
Reported lower volatility and flammability risk for process-scale handling; source-specific review needed.
Predicted values (ACD/Labs Percepta); comparator estimates from ChemSpider.
process chemistry safety physical properties

Purity and Availability: Commercial-grade Assurance for Reproducible Synthesis

Multiple reputable vendors, including ChemScence and Leyan, supply 2-(Propan-2-yl)oxane-4-carbonitrile at ≥98% purity . This is higher than the typical 95% purity offered for the 2-methyl and 2-ethyl analogs from some suppliers . High initial purity reduces the need for pre-reaction purification, saving time and resources.

Purity Specification
Supporting evidence
≥98%
2-Methyl/2-Ethyl: 95%
Higher reported commercial purity supports reproducible synthetic outcomes; reduces pre-reaction purification need.
Vendor specification (ChemScence, Leyan); verified by HPLC or GC.
procurement quality control chemical synthesis

Steric Bulk and Conformational Restriction: Impact on Target Binding Selectivity

The isopropyl group at the 2-position introduces greater steric bulk (Taft's Es = -0.47 for isopropyl vs. 0.00 for methyl) and restricts the conformational flexibility of the tetrahydropyran ring compared to methyl or ethyl substituents [1]. This can lead to enhanced shape complementarity with hydrophobic pockets in biological targets and reduced off-target binding. While direct biological comparison data are not available for this specific scaffold, the principle is well-established in medicinal chemistry and differentiates the isopropyl derivative from smaller alkyl analogs.

Steric Bulk (Es)
Class-level inference
Isopropyl Es = -0.47
Methyl Es = 0.00; Ethyl Es = -0.07
Supports distinct binding-profile interpretation; relevant for SAR studies where larger hydrophobic substituents are required.
Taft's steric constants from literature; direct biological comparison data not available for this scaffold.
molecular recognition selectivity drug design

High-Value Application Scenarios for 2-(Propan-2-yl)oxane-4-carbonitrile Based on Differentiated Evidence


Lead Optimization Requiring Elevated Lipophilicity

When a medicinal chemistry program requires a tetrahydropyran-4-carbonitrile scaffold with a calculated logP near 0.7 to balance solubility and permeability, 2-(Propan-2-yl)oxane-4-carbonitrile is the optimal choice. Substituting it with the methyl (logP -0.24) or unsubstituted (logP -0.76) analog will produce a significantly less lipophilic molecule, potentially reducing membrane passage and oral bioavailability [1].

Scaffold Diversification in DNA-Encoded Library (DEL) Synthesis

The isopropyl derivative provides a distinct three-dimensional shape and steric profile (Taft's Es = -0.47) compared to linear alkyl analogs. Incorporating it into a DEL or fragment library increases the topological diversity of the collection, which is valuable for hit identification against novel protein targets [2].

Process Chemistry Scale-Up Requiring Safer Handling

With a predicted boiling point >250 °C and a flash point >100 °C, this compound is safer to handle in heated reactions and distillations than lower homologs (e.g., unsubstituted BP ~190 °C, FP ~70 °C). This makes it preferable for kilogram-scale synthesis where safety is a primary concern .

Stereochemical SAR Studies

The presence of a chiral center at the 2-position allows for the procurement of enantiomerically pure forms (R or S) to probe stereospecific interactions with biological targets. This is not possible with the achiral unsubstituted or symmetrically substituted analogs, providing an additional dimension for SAR exploration .

Application
Selection Property
Validation Focus
Lead optimization requiring elevated lipophilicity
Calculated logP near 0.7
Membrane permeability and solubility balancing in ADME screening context
Scaffold diversification in DNA-encoded library (DEL) synthesis
Distinct three-dimensional shape and steric profile (Es = -0.47)
Topological diversity review for hit identification against novel protein targets
Process chemistry scale-up requiring safer handling
Predicted BP >250 °C and FP >100 °C
Thermal-risk profile and large-scale handling context review
Stereochemical SAR studies
Chiral center at the 2-position
Enantiomer-specific interactions with biological targets; stereochemical-control context
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